molecular formula C19H22N4O2 B2873596 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 1797062-21-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea

Cat. No. B2873596
CAS RN: 1797062-21-5
M. Wt: 338.411
InChI Key: VCNIATCIWIIWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea, also known as PPU, is a synthetic compound that has been the focus of scientific research in recent years. The compound has shown potential in various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

Molecular Structure and Synthesis

A key area of research for compounds similar to 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea involves exploring their molecular structure and synthesis pathways. For instance, studies have detailed the synthesis of related urea derivatives and their molecular structures. In one study, the structural elucidation of N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative known for its inhibitory activity against glycogen synthase kinase 3β (GSK-3β), revealed that all non-H atoms in the molecule are essentially coplanar, demonstrating the precision achievable in molecular design (Lough et al., 2010).

Tautomerism and Molecular Sensing

Research into the conformational equilibrium and tautomerism of urea derivatives has provided insights into molecular sensing capabilities. A study focusing on ureido derivatives explored how conformational equilibrium in the urea moiety and tautomerism in pyrimidine parts can be manipulated for molecular sensing, indicating the potential of such compounds in detecting molecular changes through tautomerism controlled by conformational state (Kwiatkowski et al., 2019).

Pharmacokinetic Studies

Compounds like 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea are also subjects of pharmacokinetic studies. For example, the synthesis of deuterium-labeled AR-A014418, a compound with potent activities against cancer and neurodegenerative disorders, facilitates its use as an internal standard in LC–MS analysis. This allows for a detailed understanding of the drug's absorption, distribution, and overall pharmacokinetics, crucial for developing effective therapeutic agents (Liang et al., 2020).

Molecular Complexation and Engineering

Another facet of research involves the complexation of molecules for materials engineering, particularly for non-linear optical (NLO) applications. Studies on molecular complexes between biphenyl/stilbene and pyridine-1-oxide show how complexation can be used to design materials exhibiting quadratic NLO behavior. This demonstrates the potential of urea derivatives in the field of material science, where their complexation properties can be harnessed for the development of new materials with desirable optical characteristics (Muthuraman et al., 2001).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-17-7-5-15(6-8-17)14-22-19(24)21-11-3-12-23-13-9-16-4-2-10-20-18(16)23/h2,4-10,13H,3,11-12,14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNIATCIWIIWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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